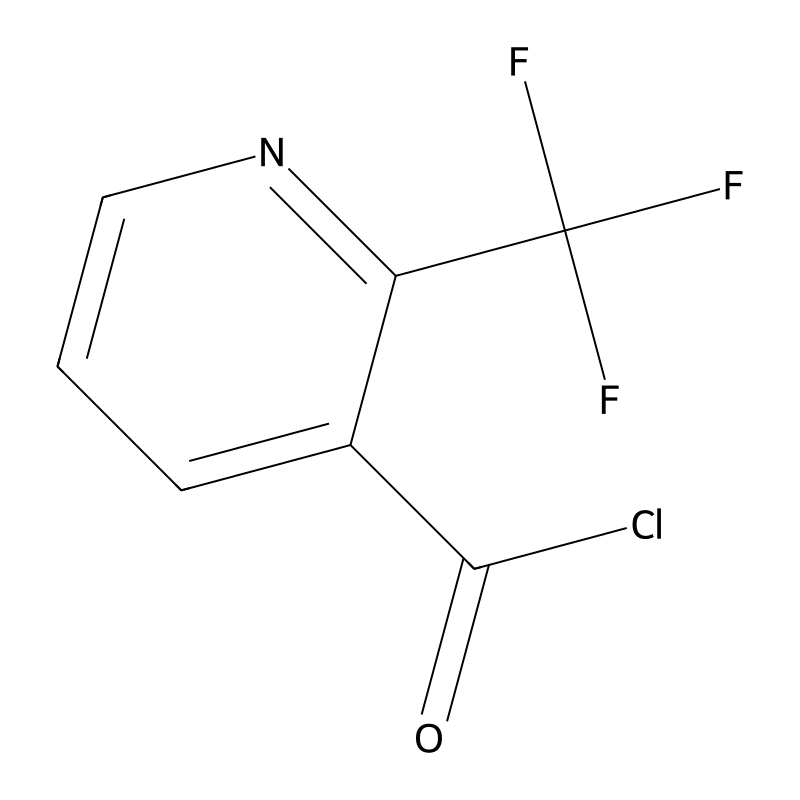2-(Trifluoromethyl)nicotinoyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
2-(Trifluoromethyl)nicotinoyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to the nicotinoyl moiety. Its molecular formula is CHClFNO, and it has a molecular weight of approximately 209.57 g/mol. The compound is notable for its unique structure, which contributes to its reactivity and potential applications in medicinal chemistry and agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
As 2-(Trifluoromethyl)nicotinoyl chloride is likely a synthetic intermediate, a specific mechanism of action in biological systems is not applicable.
- Corrosive: Acyl chlorides can irritate or damage skin, eyes, and mucous membranes upon contact.
- Lachrymator: They can cause tearing and eye irritation due to the release of hydrogen chloride fumes.
- Reacts with water: The reaction with water releases hydrochloric acid fumes, further increasing irritation and potential for burns.
- Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
- Hydrolysis: In the presence of water or aqueous base, it can be hydrolyzed to yield 2-(trifluoromethyl)nicotinic acid.
- Coupling Reactions: This compound can participate in coupling reactions with aryl or alkyl halides using palladium catalysts to form biaryl or alkyl-aryl derivatives.
The biological activity of 2-(trifluoromethyl)nicotinoyl chloride is influenced by its electronic properties due to the trifluoromethyl group. Studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for drug development. Its ability to penetrate cell membranes enhances its potential effectiveness as a therapeutic agent .
Several synthesis methods exist for producing 2-(trifluoromethyl)nicotinoyl chloride:
- Chlorination of Nicotinic Acid Derivatives: A common method involves chlorinating 2-(trifluoromethyl)nicotinic acid using thionyl chloride or oxalyl chloride under reflux conditions in an inert solvent like dichloromethane.
- Industrial Production: In industrial settings, large-scale chlorination processes are employed, optimized for high yield and purity. The product is purified through distillation or recrystallization techniques.
2-(Trifluoromethyl)nicotinoyl chloride has potential applications in various fields:
- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders and infections.
- Agrochemicals: The compound can be used in developing pesticides and herbicides due to its biological activity.
- Material Science: It may find applications in creating new materials with specific properties due to its unique chemical structure .
Interaction studies focus on how 2-(trifluoromethyl)nicotinoyl chloride interacts with biological targets. These studies typically examine:
- Enzyme Inhibition: The compound's ability to inhibit specific enzymes can modulate biochemical pathways.
- Receptor Binding: Its lipophilicity allows it to penetrate cell membranes effectively, influencing its interaction with cellular receptors .
Several compounds share structural similarities with 2-(trifluoromethyl)nicotinoyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-6-(trifluoromethyl)nicotinamide | CHClFNO | Amide form; potentially different biological activity |
| 6-Chloro-2-(trifluoromethyl)nicotinoyl chloride | CHClFNO | Different position of chlorine; may exhibit varying reactivity |
| 6-(Trifluoromethyl)nicotinoyl chloride | CHClFNO | Lacks chlorine at position 2; may have different pharmacological properties |
Uniqueness
The uniqueness of 2-(trifluoromethyl)nicotinoyl chloride lies in the combination of the trifluoromethyl group and the nicotinoyl structure, which enhances its reactivity and specificity in








